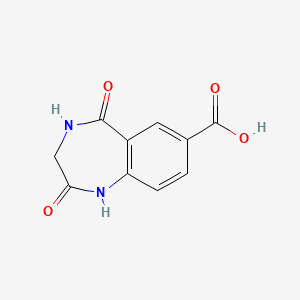

2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid” is a type of benzodiazepine . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and spectral data. The specific physical and chemical properties for “this compound” are not available in the retrieved resources .Scientific Research Applications

Synthesis and Pharmacological Potential

2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid and its derivatives have been extensively researched for their synthesis methods and potential pharmacological activities. A notable method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives utilizes aromatic diamine, Meldrum’s acid, and an isocyanide in CH2Cl2 at ambient temperature, offering an efficient alternative for producing benzo[b][1,5]diazepine derivatives without the need for catalysts or activation processes. These compounds share structural similarities with triflubazam, clobazam, and 1,5-benzodiazepines, indicating a broad spectrum of biological activities (Shaabani et al., 2009).

Chemical Transformations and Biological Activities

The study of chemical transformations, specifically focusing on oxadiazepinones and related systems, sheds light on the versatility and potential of this compound derivatives in various reactions. Such research is pivotal in understanding the phototransformations and subsequent product formation, which can lead to the development of new compounds with potential therapeutic applications (Lohray & George, 1961).

Novel Antitumor Agents

The design and synthesis of novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines, incorporating this compound frameworks, have shown significant antitumor activities. These compounds, through molecular hybridization, demonstrate potent anti-proliferative activities against human cancer cell lines, suggesting their potential in pharmacological research as innovative antitumor agents (Wu et al., 2017).

Antibacterial Applications

Another important application is the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, achieved through a five-component condensation reaction. These products have been evaluated for their antibacterial activities, revealing the compound's utility in developing new antibacterial agents (Akbarzadeh et al., 2012).

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of 1h-pyrrole-2,5-diones (maleimides), have been reported to exhibit selective inhibitory activity against various proteins . These proteins include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

It’s known that maleimides, which share structural similarities with this compound, can easily take up a variety of nucleophilic and electrophilic reagents . They enter cycloaddition reactions and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Biochemical Pathways

Related compounds, such as maleimides, are known to interact with various proteins, including cyclooxygenase and kinase enzymes . These interactions can potentially affect multiple biochemical pathways, including the biosynthesis of prostaglandins and intracellular signaling mechanisms .

Result of Action

Related compounds, such as maleimides, have been reported to exhibit diverse biological activities . These include anti-candida and anti-tuberculosis properties , as well as potential applications in the treatment of brain tumors and liver and skin cancers .

Safety and Hazards

Properties

IUPAC Name |

2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8-4-11-9(14)6-3-5(10(15)16)1-2-7(6)12-8/h1-3H,4H2,(H,11,14)(H,12,13)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJQZCFZFAVHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)C(=O)O)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146702-08-0 |

Source

|

| Record name | 2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl}-2-oxoethoxy)benzaldehyde](/img/structure/B2625593.png)

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2625599.png)

![3-ethyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2625601.png)

![(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625609.png)

![N-(2,5-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2625613.png)